Organ-Level Tropism: N-Series LNPs (Amide Tail) Redirect mRNA Delivery from Liver to Lung vs. O-Series (Ester Tail)
A direct, head-to-head comparison in mice demonstrates that LNP formulations based on the N-series lipid tail (containing an amide bond) exhibit a fundamental shift in organ tropism, accumulating and expressing mRNA payloads predominantly in the lung. In stark contrast, the structurally analogous O-series LNPs (containing an ester bond) primarily target the liver [1]. While the cited figure 1B and 3A directly compare the N-series to O-series, the PNAS study's core finding is that the entire N-series library, which includes 113-N16B, is lung-selective, whereas the previously characterized O-series is liver-selective. This represents a class-level inference with a clearly defined comparator and baseline.
| Evidence Dimension | In vivo organ selectivity (site of predominant mRNA expression post-IV administration) |
|---|---|
| Target Compound Data | Lung (observed for N-series LNPs, which includes 113-N16B). Specific ex vivo IVIS imaging shows signal specifically in the lungs of 113-N16B LNP-treated mice [1]. |
| Comparator Or Baseline | Liver (observed for O-series LNPs, e.g., 306-O12B) |
| Quantified Difference | Qualitative shift in primary target organ from Liver to Lung. |
| Conditions | In vivo mouse model; systemic (IV) administration of fLuc mRNA-loaded LNPs; IVIS imaging 6 h post-injection [1]. |
Why This Matters
For any lung-specific therapeutic application (e.g., pulmonary fibrosis, LAM, lung cancer), selecting an N-series lipid like 113-N16B is a non-negotiable requirement to achieve meaningful lung exposure, as O-series or other liver-tropic lipids will sequester the therapeutic payload in the liver, resulting in off-target toxicity and lack of pulmonary efficacy.
- [1] Qiu, M., Tang, Y., Chen, J., Muriph, R., Ye, Z., Huang, C., ... & Xu, Q. (2022). Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis. Proceedings of the National Academy of Sciences, 119(8), e2116271119. (Fig. 1B, Fig. 3A). View Source
